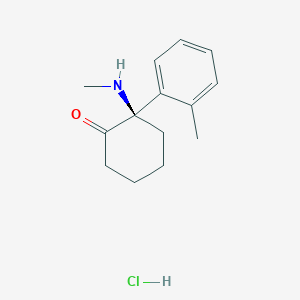
(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyclohexanone ring substituted with a methylamino group and a 2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride typically involves the following steps:
Formation of the Cyclohexanone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Methylamino Group:
Addition of 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-methylbenzene and a Lewis acid catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biochemical Studies: The compound may be used in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine
Pharmaceutical Research: The compound may have potential therapeutic applications, including as an analgesic or anesthetic agent.
Industry
Chemical Manufacturing: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(methylamino)-2-(phenyl)cyclohexan-1-one
- (2R)-2-(ethylamino)-2-(2-methylphenyl)cyclohexan-1-one
- (2R)-2-(methylamino)-2-(2-chlorophenyl)cyclohexan-1-one
Uniqueness
The uniqueness of (2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H20ClNO |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-7-3-4-8-12(11)14(15-2)10-6-5-9-13(14)16;/h3-4,7-8,15H,5-6,9-10H2,1-2H3;1H/t14-;/m1./s1 |
InChI Key |
MDYDQCIKCGHQLM-PFEQFJNWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@]2(CCCCC2=O)NC.Cl |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCCC2=O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


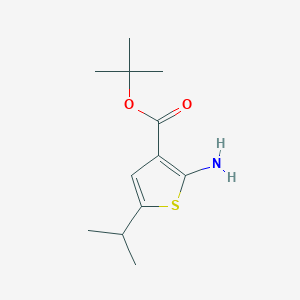
![(2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B13510979.png)

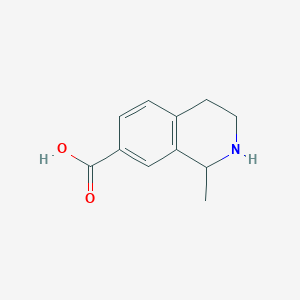
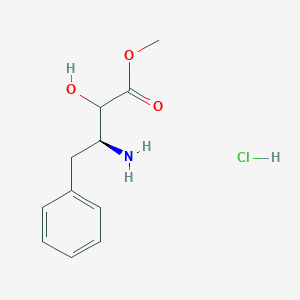
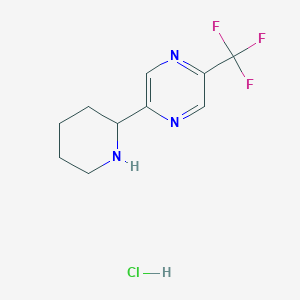
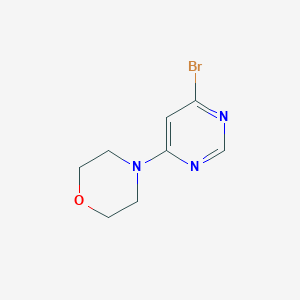

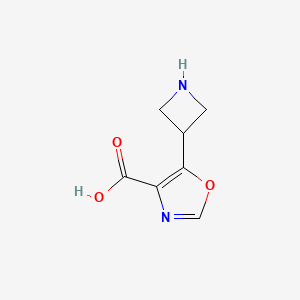
![3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid](/img/structure/B13511038.png)
![2',3,5,5'-Tetramethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B13511044.png)
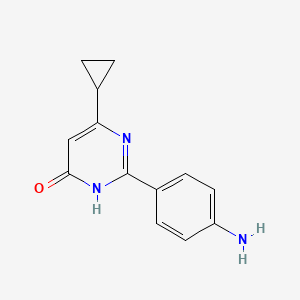
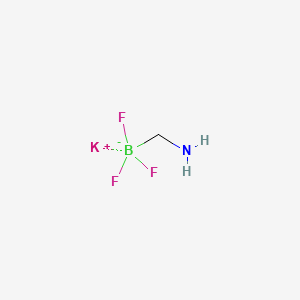
![2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B13511076.png)
